molecular formula C21H25NO3 B162905 6-(Fmoc-amino)-1-hexanol CAS No. 127903-20-2

6-(Fmoc-amino)-1-hexanol

Cat. No. B162905
M. Wt: 339.4 g/mol
InChI Key: VGXOJZUTHIGHPT-UHFFFAOYSA-N
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Description

6-(Fmoc-amino)-1-hexanol is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations . It is also an amino analog of D-luciferin substrate for firefly luciferase activity .


Synthesis Analysis

The synthesis of 6-(Fmoc-amino)-1-hexanol involves a complex process with multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . This process can be automated and performed at high-throughput using peptide synthesizers .


Molecular Structure Analysis

The molecular structure of 6-(Fmoc-amino)-1-hexanol is determined by the primary structures of amino acids and the secondary structure arrangement (alpha–helix or beta–sheet motifs) . The formation of hydrogels based on FMOC–amino acids occurs through the formation of inter- and intramolecular physical bonds that ensure the formation of fibrils organized into 3D networks .


Chemical Reactions Analysis

The chemical reactions involving 6-(Fmoc-amino)-1-hexanol are complex and can present challenges. For example, longer peptide chains are susceptible to incomplete deprotection and coupling reactions . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(Fmoc-amino)-1-hexanol are influenced by its molecular structure. The formation of hydrogels based on FMOC–amino acids occurs through the formation of inter- and intramolecular physical bonds that ensure the formation of fibrils organized into 3D networks . The stability of these structures can be evaluated by various characterization techniques .

Scientific Research Applications

Asymmetric Synthesis and Drug Design

6-(Fmoc-amino)-1-hexanol and similar Fmoc-modified amino acids are used in asymmetric synthesis, a critical process in pharmaceutical development. For example, the large-scale synthesis of Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid, a compound similar to 6-(Fmoc-amino)-1-hexanol, is significant for protein engineering and drug design. This process allows for the preparation of enantiomerically pure compounds, essential in creating effective and safe pharmaceuticals (Yin et al., 2019).

Bio-Inspired Material Fabrication

The Fmoc group, characteristic of 6-(Fmoc-amino)-1-hexanol, is notable for its self-assembly features. This property is harnessed in the development of functional materials for various applications, including cell cultivation, bio-templating, and drug delivery. Fmoc-modified amino acids and peptides demonstrate hydrophobicity and aromaticity, contributing to the building blocks' associative behavior (Tao et al., 2016).

Solid Phase Peptide Synthesis

6-(Fmoc-amino)-1-hexanol is used in solid-phase peptide synthesis (SPPS), a method for creating peptides and proteins. The Fmoc group protects amino acids during SPPS and can be removed afterwards, allowing for the sequential addition of amino acids to form peptides. This methodology is vital for synthesizing biologically active peptides and small proteins, offering versatility in bioorganic chemistry (Fields & Noble, 2009).

Enzymatic Acylation and Kinetic Modelling

In enzymatic acylation, 6-(Fmoc-amino)-1-hexanol is a model molecule for studying the kinetics of reactions involving peptide-like structures. This research aids in understanding and optimizing conditions for bioconversion processes, particularly those involving bioactive peptides (Husson et al., 2010).

Chemical Conjugation in Bioactive Hydrogels

Fmoc-modified amino acids, similar to 6-(Fmoc-amino)-1-hexanol, are utilized in chemical conjugation to create bioactive hydrogels. These hydrogels have applications in cell adhesion and tissue engineering, demonstrating the versatility of Fmoc-modified compounds in biomedical applications (Kaufmann et al., 2008).

Future Directions

The future directions for 6-(Fmoc-amino)-1-hexanol could involve the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, the development of protecting group strategies for relevant amino acids, and the development of a strategy for the coupling of α,α-disubstituted alkenyl amino acids relevant to all-hydrocarbon stapled peptide drug discovery . Additionally, the development of DNA-encoded chemical libraries (DECLs) of peptides could be a promising area of research .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(6-hydroxyhexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c23-14-8-2-1-7-13-22-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20,23H,1-2,7-8,13-15H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXOJZUTHIGHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371396
Record name 6-(Fmoc-amino)-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Fmoc-amino)-1-hexanol

CAS RN

127903-20-2
Record name 6-(Fmoc-amino)-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Jahn-Hofmann - 2004 - core.ac.uk
Synthese von modifizierten Nukleotiden und modifizierten Oligodesoxynukleotiden zu DNA-Analytik Page 1 Synthese von modifizierten Nukleotiden und modifizierten …
Number of citations: 2 core.ac.uk

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